Pentafluorophenyl chlorothionoformate

Catalog No.
S1539183
CAS No.
135192-53-9
M.F
C7ClF5OS
M. Wt
262.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl chlorothionoformate

CAS Number

135192-53-9

Product Name

Pentafluorophenyl chlorothionoformate

IUPAC Name

O-(2,3,4,5,6-pentafluorophenyl) chloromethanethioate

Molecular Formula

C7ClF5OS

Molecular Weight

262.58 g/mol

InChI

InChI=1S/C7ClF5OS/c8-7(15)14-6-4(12)2(10)1(9)3(11)5(6)13

InChI Key

DKFQHZNKNWNZCO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=S)Cl

PCF is an aromatic organosulfur compound with the chemical formula C7ClF5OS. It is derived from thiophosgene (Cl2C=S), where one chlorine is replaced by a pentafluorophenyl (C6F5) group []. Research on PCF focuses on its utility as a reagent in organic chemistry due to its unique reactivity profile [].


Molecular Structure Analysis

The key feature of PCF's structure is the pentafluorophenyl group bonded to the thiocarbonyl (C=S) moiety. The five fluorine atoms on the phenyl ring are electron-withdrawing, making the carbon atom attached to the carbonyl group more electrophilic. This electrophilicity is crucial for PCF's reactivity in organic transformations [].

Another notable aspect is the presence of a chlorine atom bonded to the carbonyl carbon. This chlorine atom can be readily displaced by nucleophiles, allowing PCF to participate in substitution reactions [].

Chemical Reactions Analysis

Synthesis

The specific synthesis of PCF is not widely reported in scientific literature. However, general methods for synthesizing related thiocarbonate derivatives suggest a possible route. The reaction between pentafluorophenol and thiophosgene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) could potentially yield PCF [].

Reactions

PCF is valued for its ability to introduce the pentafluorophenylthio (C6F5S) group onto various organic molecules. This functional group can be useful in medicinal chemistry and materials science []. Here's an example reaction:

PCF + ROH → ROC6F5S + HCl (Eq. 1)

In Eq. 1 (where R is an organic group), PCF reacts with an alcohol (ROH) to form a pentafluorophenylthioether (ROC6F5S) and releases hydrochloric acid (HCl). This reaction demonstrates PCF's ability to act as a thioacylating agent [].

Decomposition

Limited information exists on the specific decomposition pathways of PCF. However, as a thiocarbonate derivative, it is likely to decompose under acidic or basic conditions, releasing toxic gases like hydrogen sulfide (H2S) and phosgene (COCl2) [].

Physical and Chemical Properties Analysis

  • A colorless to light yellow liquid at room temperature [].
  • Possess a low boiling point due to the presence of chlorine and fluorine atoms.
  • Insoluble in water but soluble in organic solvents like dichloromethane and chloroform [].
  • Relatively unstable, prone to decomposition under acidic or basic conditions [].

Mechanism of Action (Not Applicable)

PCF does not have a known biological function and is not directly involved in biological systems. Its mechanism of action lies in its ability to transfer the pentafluorophenylthio group to other molecules during organic synthesis.

Safety and Hazards

PCF is a hazardous compound due to the presence of fluorine and chlorine atoms. Here are some safety concerns:

  • Toxicity: PCF is likely to be toxic if inhaled, ingested, or absorbed through the skin. No specific data on its toxicity is available, but it's best to handle it with appropriate personal protective equipment (PPE) [].
  • Corrosivity: PCF can react with moisture to release hydrochloric acid, which is corrosive to skin, eyes, and respiratory tissues [].
  • Reactivity: PCF can react violently with strong acids, bases, and oxidizing agents [].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Pentafluorophenyl chlorothionoformate

Dates

Modify: 2023-08-15

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